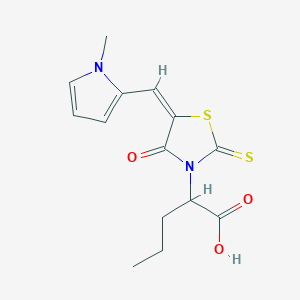![molecular formula C25H19ClFN3O B2485282 5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185050-99-0](/img/structure/B2485282.png)
5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of biologically active molecules known for their potential in various therapeutic areas. Similar compounds have been studied for their inhibitory activity against diseases such as Hepatitis B, showcasing the significance of their synthesis and analysis in the field of medicinal chemistry (Ivashchenko et al., 2019).
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic heterocyclic frameworks to more complex structures. A key aspect of synthesis is the selection of starting materials and the conditions under which the reactions are carried out to ensure the desired product is obtained with high purity and yield. For instance, the synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one showcases a method that could be adapted for the synthesis of the compound , emphasizing the importance of precise reaction conditions and purification methods (Ivashchenko et al., 2019).
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These methods provide detailed information on the arrangement of atoms within a molecule, intermolecular interactions, and the overall three-dimensional structure. The analysis of similar compounds has revealed complex structures that exist in specific crystalline forms, which are critical for understanding the molecule's biological activity and interaction with biological targets (Ivashchenko et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular framework. Studies on similar molecules have shown how variations in the substituents can affect the molecule's reactivity towards different reagents and conditions, leading to a diverse range of products with potential biological activities. Understanding these reactions and properties is crucial for the development of new therapeutics and for optimizing the biological activity of the compounds (Ivashchenko et al., 2019).
Aplicaciones Científicas De Investigación
Hepatitis B Virus Inhibition A study by Ivashchenko et al. (2019) explored a compound structurally similar to 5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one. They synthesized 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, showing in vitro nanomolar inhibitory activity against Hepatitis B virus (HBV) (Ivashchenko et al., 2019).
Synthesis of Pyrimido[5,4-b]indole Derivatives Shestakov et al. (2009) discussed the reactions leading to the formation of 5H-pyrimido[5,4-b]indole derivatives. This research is relevant to understanding the chemical properties and potential synthetic pathways for compounds like 5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one (Shestakov et al., 2009).
Anticancer Potential Penthala et al. (2011) synthesized novel benzyl aplysinopsin analogs, including compounds similar to the one , and evaluated them for in vitro cytotoxicity against human tumor cell lines. They identified potential lead compounds for antitumor agents, indicating the relevance of such structures in cancer research (Penthala et al., 2011).
Antiviral Activity Rotili et al. (2014) investigated the effects of pyrimidin-4(3H)-one derivatives, similar to 5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one, in HIV-1 infected cells and HIV-1 reverse transcriptase enzymes. This study highlighted the potential of such compounds in HIV-1 inhibition (Rotili et al., 2014).
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O/c1-16-6-11-22-20(12-16)23-24(30(22)14-18-4-2-3-5-21(18)26)25(31)29(15-28-23)13-17-7-9-19(27)10-8-17/h2-12,15H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVMBVVIMYBSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)F)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)
![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2485202.png)
![5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2485203.png)

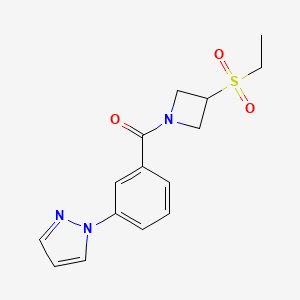
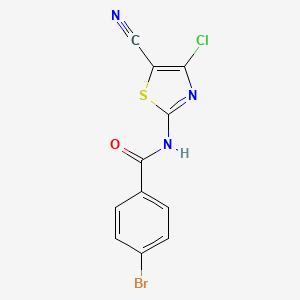

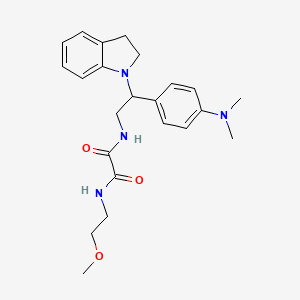
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid](/img/structure/B2485218.png)
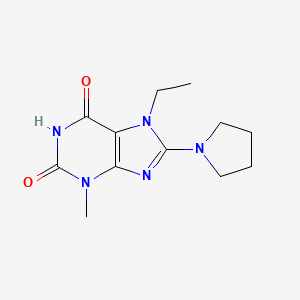
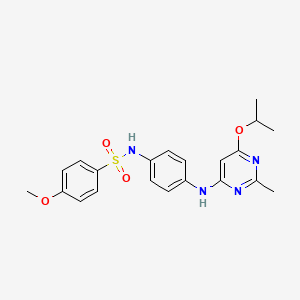
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea](/img/structure/B2485221.png)
